![molecular formula C6H8BrF3 B2401365 (1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane CAS No. 2418593-64-1](/img/structure/B2401365.png)
(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane
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Overview
Description
“(1R,2R)-1-(Bromomethyl)-2-(trifluoromethyl)cyclobutane” is a chemical compound with the CAS Number: 2741312-66-1 . It has a molecular weight of 217.03 . The IUPAC name for this compound is (1R,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclobutane .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8BrF3/c7-3-4-1-2-5(4)6(8,9)10/h4-5H,1-3H2/t4-,5+/m0/s1 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthesis of Aminocyclobutane Carboxylic Acids : A study detailed the synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids, starting from a chiral bicyclic compound seen as a chiral uracil equivalent. The cyclobutane ring was constructed via a [2+2] photocycloaddition reaction of this chiral precursor with ethylene (Gauzy et al., 2004).
[2+2] Cycloaddition Reactions : Another study explored the thermal [2+2] cycloaddition products of 1-chloro-(II) and 1-bromo-2-(9-fluorenylidene)ethylene (X), finding two head-to-tail dimers as the products of this reaction (Toda, Motomura & Oshima, 1974).
Rhodium-Catalyzed Asymmetric Hydroformylation : In rhodium-catalyzed asymmetric hydroformylation, various chiral ligands were used, including (1R,2R)-1,2-bis(phosphinomethyl) cyclobutanes, to achieve high stereoselectivity. The rotation of phenyl-P bonds was found to be impossible in these structures (Hayashi, Tanaka, Ikeda & Ogata, 1979).
Visible Light-Induced Diastereoselective Synthesis : A study showcased the visible light-induced diastereoselective synthesis of trifluoromethylated cyclobutane derivatives, involving [2+2]-photocycloaddition and water-assisted hydrodebromination. This process notably demonstrated antineoplastic bioactivities, comparable to cisplatin (Hu, Xu, Liu & Guo, 2023).
Formation of Bis(Pyridinylidene) Cyclobutane : The formation of 1,2-bis(1-methyl-1,4-dihydro-4-pyridinylidene)cyclobutane was characterized through various spectroscopic techniques, highlighting the chemical interactions and structural integrity of the cyclobutane compound (Muramatsu, Toyota & Satou, 2009).
Cycloadditions with Tetramethylallene : Research into the reactions of tetramethylallene with unsymmetrically substituted olefins provided insights into cycloaddition reactions, contributing to the understanding of the chemical behavior and possibilities of cyclobutane derivatives (Taylor & Wright, 1973).
Stereodivergent Syntheses of Bis(Cyclobutane) β-Dipeptides : The study described the synthesis of β-amino acid derivatives from 2-methoxycarbonyl-(1R,2S)-cyclobutane-1-carboxylic acid, leading to the formation of enantiomeric and diastereomeric bis(cyclobutane) β-dipeptides. These compounds are the first reported β-amino acid oligomers containing two directly linked cyclobutane residues (Izquierdo et al., 2002).
Safety and Hazards
properties
IUPAC Name |
(1R,2R)-1-(bromomethyl)-2-(trifluoromethyl)cyclobutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3/c7-3-4-1-2-5(4)6(8,9)10/h4-5H,1-3H2/t4-,5+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOZPQYGFWPSCP-CRCLSJGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CBr)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1CBr)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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